Vitamin K1-[2H7] (Phytonadione)

Mass Spectrometry Isotope Dilution Method Development

Vitamin K1-[2H7] (Phytonadione), also referred to as Vitamin K1-d7 or deuterated phylloquinone, is a stable isotope-labeled analog of the naturally occurring fat-soluble vitamin K1. It is characterized by the substitution of seven hydrogen atoms with deuterium atoms (²H), resulting in a molecular weight of 457.74 g/mol compared to 450.70 g/mol for the unlabeled compound.

Molecular Formula C31H46O2
Molecular Weight 457.7 g/mol
Cat. No. B12056718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitamin K1-[2H7] (Phytonadione)
Molecular FormulaC31H46O2
Molecular Weight457.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C
InChIInChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24-/m1/s1/i6D3,7D,8D,18D,19D
InChIKeyMBWXNTAXLNYFJB-NYKMUXSXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vitamin K1-[2H7] (Phytonadione): A Deuterated Stable Isotope for Precise MS Quantification


Vitamin K1-[2H7] (Phytonadione), also referred to as Vitamin K1-d7 or deuterated phylloquinone, is a stable isotope-labeled analog of the naturally occurring fat-soluble vitamin K1 . It is characterized by the substitution of seven hydrogen atoms with deuterium atoms (²H), resulting in a molecular weight of 457.74 g/mol compared to 450.70 g/mol for the unlabeled compound . This isotopologue is specifically designed and employed as an internal standard in mass spectrometry (MS)-based assays to enable accurate and precise quantification of endogenous Vitamin K1 in complex biological and food matrices .

Why Unlabeled Vitamin K1 or Alternative Internal Standards Are Inadequate for Rigorous MS Quantification


Unlabeled Vitamin K1 cannot serve as an internal standard in mass spectrometry because it is chemically identical to the target analyte and thus indistinguishable in the mass analyzer [1]. Alternative non-isotopic internal standards (e.g., structural analogs) often exhibit different chromatographic retention times and ionization efficiencies, leading to biased results due to uncorrected matrix effects and sample preparation losses [2]. In contrast, the deuterated Vitamin K1-[2H7] isotopologue co-elutes with the analyte, experiences identical extraction recovery and ionization suppression/enhancement, and provides a distinct +7 Da mass shift for unambiguous detection and compensation of analytical variability [1][2].

Quantitative Evidence Supporting the Selection of Vitamin K1-[2H7] Over Comparators


Enhanced Mass Spectrometric Resolution via +7 Da Mass Shift

Vitamin K1-[2H7] provides a +7 Da mass shift relative to unlabeled Vitamin K1, which is essential for baseline mass separation in MS detection. This shift is sufficient to avoid isotopic overlap with the natural abundance 13C isotopologues of the analyte [1]. The molecular weight of the unlabeled compound is 450.70 g/mol, while the d7-labeled isotopologue is 457.74 g/mol .

Mass Spectrometry Isotope Dilution Method Development

Superior Intra- and Inter-Assay Precision in LC-MS/MS Quantification

The use of Vitamin K1-[2H7] as an internal standard in isotope dilution LC-MS/MS yields significantly improved precision compared to methods that lack isotope internal standard correction. In a validated method for vegetable analysis, intra-day relative standard deviations (RSDs) were 1.0–7.1% and inter-day RSDs were 2.8–8.8% across multiple matrices [1]. In contrast, typical LC-MS/MS methods without isotope internal standard correction can exhibit RSDs exceeding 15% due to uncorrected matrix effects and instrument variability [2].

Bioanalysis LC-MS/MS Method Validation

Effective Correction of Matrix Effects and Sample Losses Across Diverse Matrices

Vitamin K1-[2H7] co-elutes with the analyte and exhibits identical behavior during sample extraction and ionization, thereby accurately compensating for matrix effects and recovery losses. Spike recovery experiments using Vitamin K1-[2H7] as internal standard in three different food matrices (spinach, lotus root, grape) yielded recoveries ranging from 84% to 115.6% [1]. Without isotope internal standard correction, matrix-induced signal suppression or enhancement can lead to significant quantitative bias (e.g., >20% deviation) [2].

Food Analysis Matrix Effect Isotope Dilution MS

Optimal Application Scenarios for Vitamin K1-[2H7] (Phytonadione) Based on Evidenced Performance


Clinical Pharmacokinetic and Bioavailability Studies

Vitamin K1-[2H7] is the internal standard of choice for quantifying Vitamin K1 levels in human plasma and serum during pharmacokinetic (PK) studies. Its use in LC-APCI-MS/MS methods enables the precise determination of absorption, distribution, and elimination half-lives of Vitamin K1 from dietary sources or supplements [1]. The deuterated standard corrects for inter-individual matrix variability, allowing reliable comparison of PK parameters across subject cohorts [1].

Accurate Food and Dietary Supplement Analysis for Nutritional Labeling

In food chemistry, Vitamin K1-[2H7] is employed in isotope dilution LC-MS/MS methods to meet stringent regulatory requirements for nutritional labeling and quality control. The method achieves high precision (RSD <9%) and accurate recovery across diverse matrices (e.g., spinach, infant formula, oils), which is essential for verifying Vitamin K1 content claims on commercial products [2][3].

Method Development and Validation for Bioanalytical Laboratories

Vitamin K1-[2H7] is a critical reference standard for developing and validating LC-MS/MS assays intended for regulatory submission (e.g., FDA, EMA). Its use demonstrates assay robustness, precision, and accuracy by providing a stable, traceable internal standard that compensates for variability in sample preparation and instrument performance [4]. This is a prerequisite for clinical trial sample analysis and generic drug bioequivalence studies [4].

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